1-(3,4-Dichlorophenyl)-3-quinolin-6-ylurea
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Overview
Description
3-(3,4-dichlorophenyl)-1-(quinolin-6-yl)urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a dichlorophenyl group and a quinolinyl group connected through a urea linkage, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dichlorophenyl)-1-(quinolin-6-yl)urea typically involves the reaction of 3,4-dichloroaniline with quinoline-6-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance efficiency and reduce costs. This involves using automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography to obtain the desired compound in large quantities with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dichlorophenyl)-1-(quinolin-6-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinolinyl derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the urea linkage to an amine group.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Quinolinyl derivatives with altered oxidation states.
Reduction: Amino derivatives with reduced urea linkage.
Substitution: Compounds with new functional groups replacing halogen atoms.
Scientific Research Applications
3-(3,4-dichlorophenyl)-1-(quinolin-6-yl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,4-dichlorophenyl)-1-(quinolin-6-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-dichlorophenyl)-1-(quinolin-4-yl)urea
- 3-(3,4-dichlorophenyl)-1-(quinolin-5-yl)urea
- 3-(3,4-dichlorophenyl)-1-(quinolin-7-yl)urea
Uniqueness
3-(3,4-dichlorophenyl)-1-(quinolin-6-yl)urea stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C16H11Cl2N3O |
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Molecular Weight |
332.2 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-3-quinolin-6-ylurea |
InChI |
InChI=1S/C16H11Cl2N3O/c17-13-5-3-12(9-14(13)18)21-16(22)20-11-4-6-15-10(8-11)2-1-7-19-15/h1-9H,(H2,20,21,22) |
InChI Key |
SCHUDABWTRSXOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl)N=C1 |
Origin of Product |
United States |
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